![molecular formula C17H19N5O2 B2584320 2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-69-3](/img/structure/B2584320.png)
2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
Triazolo[1,5-a]pyrimidine derivatives have been identified as potential antibacterial agents, particularly against Staphylococcus aureus. These compounds are noted for their dual or multiple mechanisms of action, inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division. The hybrid structures incorporating 1,2,4-triazolo[1,5-a]pyrimidine motifs have shown promising broad-spectrum antibacterial activity against drug-resistant strains, indicating their significance in addressing antibiotic resistance (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives, including triazolo[1,5-a]pyrimidine, have been employed as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are used as exquisite sensing materials with applications in detecting various biological and chemical substances. The review covering literature from 2005 to 2020 highlights the significance of pyrimidine-based optical sensors in both biological and medicinal applications, showcasing their versatility and utility in scientific research (Jindal & Kaur, 2021).
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups within heterocycles, such as triazolo[1,5-a]pyrimidines, that may serve as lead molecules for synthesizing compounds with potential CNS activity. These compounds have been explored for effects ranging from depression to euphoria and convulsion, highlighting the diverse therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in CNS drug development (Saganuwan, 2017).
Optoelectronic Materials
Triazolo[1,5-a]pyrimidine and related heterocyclic compounds have been investigated for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the development of luminescent small molecules, chelate compounds, and materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The incorporation of such heterocycles into optoelectronic materials underscores their importance in advancing technology in this field (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to act as inverse agonists or inhibitors, suggesting that they may bind to their targets and modulate their activity .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13(24-14-5-3-2-4-6-14)15-7-8-18-16-19-17(20-22(15)16)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAAGHWHBIKINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

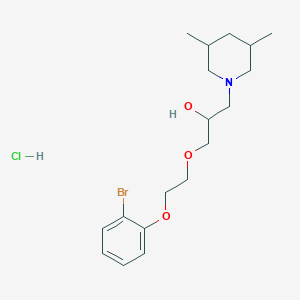
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)




![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

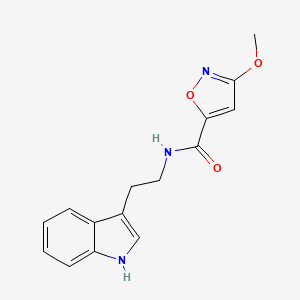
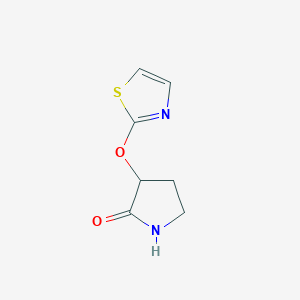
![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)
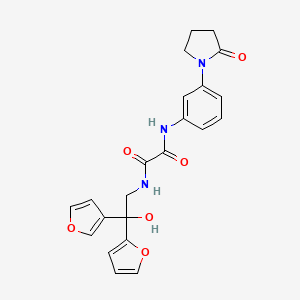
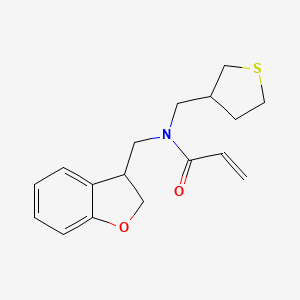
![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)